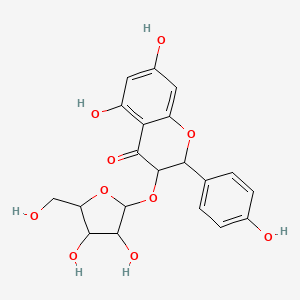
Dihydrokaempferol-3-O-arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrokaempferol-3-O-arabinoside is a flavonoid glycoside, a type of compound commonly found in various fruits, vegetables, and plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrokaempferol-3-O-arabinoside typically involves the glycosylation of dihydrokaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a sugar moiety from a donor molecule to dihydrokaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl halides or glycosyl trichloroacetimidates in the presence of a catalyst such as silver triflate .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express the necessary enzymes for the biosynthesis of dihydrokaempferol and its subsequent glycosylation .
Chemical Reactions Analysis
Types of Reactions
Dihydrokaempferol-3-O-arabinoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into kaempferol-3-O-arabinoside.
Reduction: This reaction can reduce the carbonyl group in the flavonoid structure.
Substitution: This reaction can involve the replacement of the arabinoside moiety with other sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Glycosyl halides and glycosyl trichloroacetimidates are commonly used in the presence of catalysts like silver triflate.
Major Products
Oxidation: Kaempferol-3-O-arabinoside.
Reduction: Reduced forms of this compound.
Substitution: Various glycosylated derivatives depending on the substituent used.
Scientific Research Applications
Dihydrokaempferol-3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are relevant in the context of cellular protection and immune response.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
The mechanism of action of dihydrokaempferol-3-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
- Kaempferol-3-O-arabinoside
- Quercetin-3-O-arabinoside
- Dihydroquercetin-3-O-arabinoside
Uniqueness
Dihydrokaempferol-3-O-arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
CAS No. |
1573177-78-2 |
|---|---|
Molecular Formula |
C20H20O10 |
Molecular Weight |
420.37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















